2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c1-10-5-16(23)21-12(9-26-17(21)19-10)7-15(22)18-8-11-6-13(24-20-11)14-3-2-4-25-14/h2-6,12H,7-9H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSBLRVZMWDUHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)NCC3=NOC(=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-a]pyrimidine core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the thiophen-2-yl and oxazol-3-yl groups through nucleophilic substitution reactions. The final step includes the acylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
1. Antimicrobial Activity
The compound has shown promising results against various bacterial strains. In studies evaluating its antimicrobial efficacy, it demonstrated a minimum inhibitory concentration (MIC) of 15.62 µg/mL against Staphylococcus aureus, indicating potential as a broad-spectrum antibacterial agent.
2. Anticancer Properties
In vitro assays have revealed that this compound can induce apoptosis in HepG2 liver cancer cells. The effective cytotoxicity at low concentrations is attributed to mechanisms involving the upregulation of p53 and downregulation of anti-apoptotic proteins such as Bcl-2.
3. Anti-inflammatory Effects
The compound may inhibit key enzymes involved in inflammatory pathways, suggesting its potential use in treating inflammatory diseases.
4. Antidiabetic Activity
Preliminary studies indicate that it may influence glucose metabolism and insulin sensitivity, warranting further investigation into its antidiabetic properties.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiazolo-pyrimidine derivatives, where this compound exhibited significant activity against Staphylococcus aureus, supporting its potential as a therapeutic agent for bacterial infections.
Case Study 2: Anticancer Activity
In vitro assays indicated that the compound induced apoptosis in HepG2 liver cancer cells with IC50 values demonstrating effective cytotoxicity at low concentrations. The underlying mechanism involved the modulation of apoptotic pathways.
Comparative Analysis of Related Compounds
A comparative analysis of structurally related compounds reveals varying biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine | Thiazole and pyrimidine rings | Antimicrobial |
| 7-Methylthiazolo[3,2-a]pyrimidin | Similar ring structure | Anti-inflammatory |
| 3-Oxo-cyclopentapyridazine derivative | Cyclopentapyridazine moiety | Anticancer |
Mechanism of Action
The mechanism of action of 2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Modifications: Thiazolo[3,2-a]pyrimidine Derivatives
Ethyl 5-(4-Methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene} Derivatives
- Structure : Features a dichlorophenyl-pyrazole substituent instead of the thiophene-oxazole-acetamide group .
- Synthesis : Prepared via condensation of pyrimidine intermediates with aldehydes in acetic acid/sodium acetate .
Ethyl 2-(Substituted Benzylidene)-5-(2,4-Dimethoxyphenyl)-7-methyl-3-oxo Derivatives
- Structure : Substituted with benzylidene and dimethoxyphenyl groups .
- Activity : Demonstrated anticancer activity in vitro (IC₅₀ = 1.2–8.7 µM against MCF-7 cells), attributed to π-π stacking interactions with kinase targets .
- Synthesis : Utilized reflux conditions with glacial acetic acid and sodium acetate .
2-(5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide
Side-Chain Variations
Thiophene-Oxazole vs. Pyrazole/Pyridine Groups
Pharmacokinetic and Physicochemical Properties
Biological Activity
The compound 2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}acetamide represents a novel entry in the field of medicinal chemistry, particularly within the realm of heterocyclic compounds. This compound is characterized by its complex structure which includes a thiazolo-pyrimidine core and oxazole functionalities. The biological activity of this compound is of interest due to its potential applications in treating various diseases.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the compound.
Biological Activity Overview
The biological activities of this compound are primarily evaluated through in vitro assays targeting various pathogens and cellular systems. The following sections summarize key findings related to its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to the one exhibit significant antimicrobial properties. For instance:
- Gram-positive and Gram-negative Bacteria : Compounds with thiazolo-pyrimidine structures have shown promising activity against Pseudomonas aeruginosa and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values reported as low as 0.21 µM for some derivatives .
- Fungal Inhibition : The thiazolo-pyrimidine derivatives have also been tested against various fungi, particularly strains of Candida. Notably, certain derivatives displayed higher growth inhibition zones compared to controls, indicating their potential as antifungal agents .
| Microorganism | MIC (µM) | Activity Type |
|---|---|---|
| Pseudomonas aeruginosa | 0.21 | Antibacterial |
| Escherichia coli | 0.21 | Antibacterial |
| Candida albicans | Varies | Antifungal |
| Micrococcus luteus | Varies | Selective Action |
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted using human cell lines such as HaCat (keratinocyte) and Balb/c 3T3 (fibroblast). Results indicated that several derivatives exhibited selective cytotoxicity, suggesting potential for further development as chemotherapeutic agents .
The mechanism through which this compound exerts its biological effects involves interaction with critical enzymes such as DNA gyrase and MurD. Molecular docking studies have revealed that these interactions are facilitated by hydrogen bonds and pi-stacking interactions with key amino acid residues within the active sites of these enzymes. This binding affinity suggests a competitive inhibition mechanism similar to that observed with established antibiotics like ciprofloxacin .
Case Studies
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of several thiazolo-pyrimidine derivatives against clinical strains of bacteria. The study found that compounds with structural similarities to our target compound consistently outperformed traditional antibiotics in terms of potency against resistant strains.
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer potential of thiazolo-pyrimidine derivatives where specific compounds showed significant inhibition of cancer cell proliferation in vitro. The results indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways.
Q & A
Q. How can the spatial structure of this compound be determined experimentally?
The spatial configuration can be resolved using single-crystal X-ray diffraction (XRD) , which provides atomic-level resolution of the thiazolo[3,2-a]pyrimidine core and substituent orientations. For example, similar thiazolopyrimidine derivatives were analyzed via XRD to confirm bond lengths, angles, and stereochemistry . Key parameters include refining data-to-parameter ratios (e.g., 13.2) and achieving low R-factors (e.g., 0.044) to ensure accuracy .
Q. What synthetic routes are effective for constructing the thiazolo[3,2-a]pyrimidine core?
A common approach involves cyclization reactions of 2-aminothiazole precursors with β-keto esters or malonates under acidic/basic conditions. For instance, ethyl 7-methyl-5-oxo-thiazolopyrimidine derivatives were synthesized via condensation of 2-amino-2-thiazolines with tricarbonylmethane analogs, followed by cyclization in refluxing acetic acid . Reaction yields depend on solvent polarity and temperature control (e.g., 80–100°C in DMF/water mixtures) .
Q. Which spectroscopic techniques are critical for confirming purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : Monitor chemical shifts for the thiophene (δ 6.8–7.5 ppm) and oxazole (δ 7.0–8.0 ppm) protons, and confirm methyl groups (δ 2.1–2.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 416.88 for C₁₉H₁₇ClN₄O₃S) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N-H at ~3300 cm⁻¹) .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
Discrepancies often arise from variations in assay conditions (e.g., cell lines, enzyme isoforms) or structural modifications . For example, anti-inflammatory activity in thiazolopyrimidines depends on substituents like the thiophene-oxazole group, which modulates COX-2 selectivity . To reconcile
- Standardize assays using recombinant enzymes (e.g., COX-1/COX-2 inhibition ratios).
- Perform dose-response curves (IC₅₀ values) under controlled pH and temperature .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase) or receptors. Focus on hydrogen bonding with pyrimidine N-atoms and hydrophobic interactions with the thiophene ring .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories, calculating root-mean-square deviation (RMSD) to validate binding modes .
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
Key strategies include:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing side reactions .
- Catalyst Use : Triethylamine (Et₃N) or sodium acetate accelerates cyclization while suppressing hydrolysis .
- Temperature Control : Maintain reflux at 80–110°C for thiazolopyrimidine ring formation, monitored via TLC/HPLC .
Methodological Considerations
Q. How to design experiments for assessing metabolic stability?
- In vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and NADPH. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to measure IC₅₀ values and identify metabolic liabilities .
Q. What strategies validate the compound’s mechanism of action in cellular models?
- Gene Knockdown (siRNA) : Silence putative targets (e.g., COX-2, NF-κB) to observe rescue effects on activity .
- Western Blotting : Quantify phosphorylation of signaling proteins (e.g., p38 MAPK) post-treatment to map pathways .
Data Interpretation and Troubleshooting
Q. How to address low yields in the final amidation step?
- Activating Agents : Use HATU or EDCI with HOAt to improve coupling efficiency between the thiazolopyrimidine acetic acid and oxazole-methyl amine .
- Purification : Employ flash chromatography (silica gel, 5% MeOH/CH₂Cl₂) or preparative HPLC (C18 column) to isolate the acetamide product .
Q. Why does the compound exhibit batch-to-batch variability in solubility?
- Polymorphism : Characterize crystalline forms via XRD to identify stable polymorphs .
- Particle Size Reduction : Use ball milling or nano-precipitation to enhance aqueous solubility for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
